
Methyl 5-chloro-4-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-4-oxohexanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that features a ketone functional group.
Mechanism of Action
Target of Action
Methyl 5-chloro-4-oxohexanoate is a type of β-ketoester . The primary targets of this compound are enzymes such as alcohol dehydrogenases (ADHs) that can catalyze the stereoselective reduction of prochiral ketones .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound affects the biochemical pathways involving the reduction of prochiral ketones. This process is dependent on cofactors, and one major task in process development is to provide an effective method for regeneration of the consumed cofactors .
Result of Action
The result of the compound’s action is the formation of chiral alcohols through the stereoselective reduction of prochiral ketones . This process is remarkable for its chemo-, regio-, and stereoselectivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction . .
Biochemical Analysis
Biochemical Properties
It is known that β-ketoesters like Methyl 5-chloro-4-oxohexanoate can be involved in biocatalytic ketone reduction processes . These reactions can be catalyzed by isolated enzymes or whole cells that exhibit ketone-reducing activity
Cellular Effects
It is known that β-ketoesters can influence cell function
Molecular Mechanism
It is known that β-ketoesters can participate in reactions involving the reduction of prochiral ketones . These reactions can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
It is known that β-ketoesters can be involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-oxohexanoate. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process. The product is usually purified through distillation or recrystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols, such as 5-chloro-4-hydroxyhexanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-chloro-4-oxohexanoic acid.
Reduction: 5-chloro-4-hydroxyhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used
Scientific Research Applications
Methyl 5-chloro-4-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products
Comparison with Similar Compounds
- Methyl 4-chloro-5-oxohexanoate
- Ethyl 5-chloro-4-oxohexanoate
- Methyl 5-bromo-4-oxohexanoate
Comparison: Methyl 5-chloro-4-oxohexanoate is unique due to its specific substitution pattern and functional groups. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For example, the presence of a chlorine atom at the 5-position can influence the compound’s reactivity towards nucleophiles and its behavior in reduction and oxidation reactions .
Properties
IUPAC Name |
methyl 5-chloro-4-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(8)6(9)3-4-7(10)11-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOBSIHUWZFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
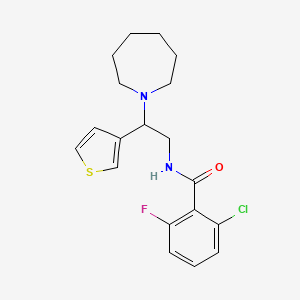
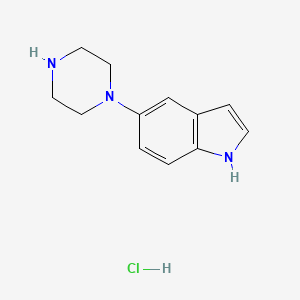
![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)
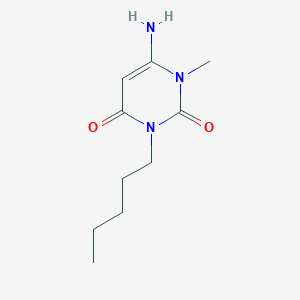
![N-[(pyridin-4-yl)methyl]furan-3-carboxamide](/img/structure/B2977572.png)
![2-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2977575.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)
![2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid](/img/structure/B2977577.png)
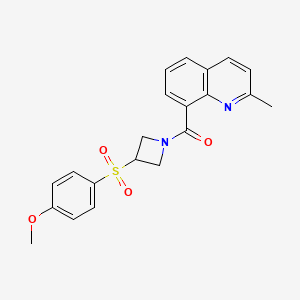
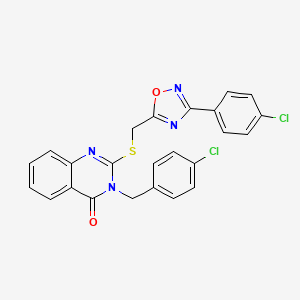
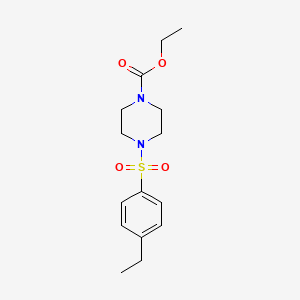
![2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)
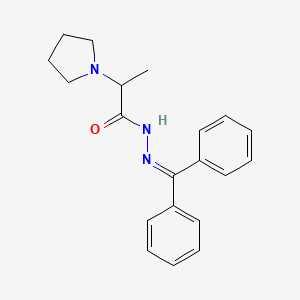
![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)
